Daurisoline-d2

LC-MS Bioanalysis Internal Standard

Daurisoline-d2 is a critical, non-substitutable deuterated internal standard for the accurate quantification of Daurisoline in complex biological matrices via LC-MS/MS. Its +2 Da mass shift eliminates co-elution signal interference, enabling precise correction of matrix effects, extraction losses, and ionization variability—ensuring robust, regulatory-grade pharmacokinetic and ADME data. Unlike unlabeled analogs, it guarantees analytical accuracy and method validation integrity. For research use only; not for human consumption.

Molecular Formula C37H42N2O6
Molecular Weight 612.7 g/mol
Cat. No. B12365218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaurisoline-d2
Molecular FormulaC37H42N2O6
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
InChIInChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,21D
InChIKeyBURJAQFYNVMZDV-CXFJOCOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daurisoline-d2 Procurement Guide: A Deuterated Bis-Benzylisoquinoline Alkaloid for Bioanalytical Research


Daurisoline-d2 is a stable isotope-labeled analogue of Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the traditional Chinese medicinal herb *Menispermum dauricum* [1]. In this deuterated form, two hydrogen atoms are replaced with deuterium, resulting in a compound that retains the identical core chemical structure and bioactivity of its unlabeled counterpart, while possessing a higher molecular mass [2]. This mass difference makes Daurisoline-d2 an ideal internal standard for the precise and accurate quantification of Daurisoline in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) [2].

Why Daurisoline-d2 Cannot Be Replaced by Unlabeled Daurisoline in Quantitative Bioanalytical Workflows


In bioanalytical chemistry, substituting a stable isotope-labeled internal standard like Daurisoline-d2 with its unlabeled counterpart, Daurisoline, leads to a critical failure of analytical accuracy and precision. An unlabeled internal standard will co-elute with the target analyte, creating an indistinguishable signal and making it impossible to correct for variations in sample extraction, LC injection, and MS ionization efficiency [1]. A deuterated internal standard, however, has nearly identical chemical properties to the target analyte, ensuring it experiences the same sample preparation and analytical variability [2]. Critically, its mass shift allows the mass spectrometer to differentiate and measure the two compounds independently. This unique property of Daurisoline-d2 is what enables robust method validation and the generation of reliable, reproducible pharmacokinetic and metabolic data, making it an essential and non-substitutable tool for drug development studies involving Daurisoline [2].

Quantitative Evidence for Selecting Daurisoline-d2: Head-to-Head Comparisons and Activity Data


Daurisoline-d2 as a Superior Internal Standard vs. Unlabeled Daurisoline in LC-MS

The primary and most critical differentiation of Daurisoline-d2 from its unlabeled analog, Daurisoline, is its application as a stable isotope-labeled internal standard (SIL-IS) for LC-MS. This is not a feature of superior bioactivity, but of superior analytical utility. An unlabeled internal standard (e.g., Daurisoline) cannot be distinguished from the analyte (Daurisoline) by the mass spectrometer, whereas the +2 Da mass shift of Daurisoline-d2 provides a unique and quantifiable signal [1]. This distinction is foundational for correcting matrix effects and analytical variability, which is a mandatory requirement for generating validated pharmacokinetic data in drug development [1].

LC-MS Bioanalysis Internal Standard Stable Isotope Labeling Method Validation

hERG Potassium Channel Inhibition by Daurisoline in Electrophysiological Assays

Daurisoline exhibits concentration-dependent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary target for assessing potential cardiotoxicity. In a comparative study, the IC50 for Daurisoline against the hERG tail current (IhERG-tail) was determined to be 9.6 μM, while the IC50 for inhibition of current amplitude at the end of depolarization (IhERG-step) was 9.1 μM [1]. The same study reports that at concentrations below 30 μM, Daurisoline exerts a blocking effect without affecting the expression and function of the hERG channel, which may be associated with a relatively lower risk of long QT syndrome compared to other hERG inhibitors [2].

hERG Cardiotoxicity Electrophysiology Potassium Channel IC50

Autophagy Inhibition in Cancer Cell Lines by Daurisoline vs. Dauricine

Daurisoline acts as an autophagy blocker and can sensitize cancer cells to chemotherapy. A direct head-to-head study compared its potency in inhibiting camptothecin (CPT)-induced autophagy across three human cancer cell lines with that of the close structural analog, Dauricine [1]. The study reports the IC50 values for both compounds. For instance, in A549 lung cancer cells, Daurisoline exhibited an IC50 of 50.54 μM, while Dauricine showed a higher IC50 of 60.74 μM, indicating a 1.2-fold higher potency for Daurisoline in this specific model [1].

Autophagy Cancer Camptothecin IC50 Chemosensitization

P-type Calcium Channel Blockade by Daurisoline Compared to Peptide Toxins

Daurisoline has been identified as a blocker of P-type voltage-sensitive calcium channels. In a study comparing its effects on electrically-induced neurotransmitter release from rat brain slices, Daurisoline inhibited the release of glutamate and 3H-GABA with IC50 values of 18 μM and 8 μM, respectively [1]. Its pharmacological profile was shown to resemble that of ω-agatoxin IVA, a selective P-type channel blocker, but with an approximately 1000-fold lower potency [1]. Unlike ω-conotoxin GVIA (an N-type channel blocker), Daurisoline's activity aligned with the P-channel profile, confirming its selectivity [1].

P-type Calcium Channel Neurotransmitter Release ω-Agatoxin IVA IC50 Neuroprotection

Pharmacokinetic Profile of Daurisoline Compared to Dauricine in Canine Model

A comparative pharmacokinetic-pharmacodynamic (PK-PD) study in beagle dogs evaluated the in vivo disposition of Daurisoline and its close analog Dauricine. The study found no statistically significant differences in their main pharmacokinetic parameters or in the potency of their inhibitory effects on myocardial function [1]. The pharmacokinetics of both compounds were best described by a two-compartment open model, and their concentration-effect relationships followed a sigmoid Emax model [1].

Pharmacokinetics PK-PD Modeling In Vivo Beagle Dog Cardiovascular Safety

Optimal Research and Industrial Applications for Daurisoline-d2 Based on Verified Evidence


LC-MS/MS Method Development and Validation for Daurisoline Quantification

This is the primary and most impactful application of Daurisoline-d2. Its +2 Da mass shift relative to Daurisoline makes it the ideal internal standard for developing and validating robust LC-MS/MS methods. As established in Section 2, this allows for the precise correction of matrix effects, extraction losses, and ionization variability, enabling the accurate quantification of Daurisoline in complex biological matrices like plasma, urine, and tissue homogenates [1]. This is a critical requirement for any pharmacokinetic, toxicokinetic, or therapeutic drug monitoring study involving Daurisoline, where data integrity is paramount for regulatory submission.

In Vivo Pharmacokinetic and Tissue Distribution Studies of Daurisoline

Building on its role as an internal standard, Daurisoline-d2 is essential for generating high-quality pharmacokinetic data. For instance, studies investigating the tissue distribution of Daurisoline have shown that it is rapidly and widely distributed in rabbits, with the highest concentrations found in the lung, and all tissue concentrations being significantly higher than in plasma [2]. Using Daurisoline-d2 as a stable isotope-labeled internal standard in these types of studies ensures that the reported tissue concentrations are accurate and free from analytical bias, which is vital for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanistic Studies of Cancer Cell Autophagy and Chemosensitization

As demonstrated by direct comparison with Dauricine, Daurisoline is a quantifiable inhibitor of autophagy in several cancer cell lines, with a notably higher potency in A549 lung cancer cells (IC50 = 50.54 μM) [3]. This established activity supports its use as a research tool to dissect the role of autophagy in cancer progression and treatment resistance. For example, Daurisoline has been used to inhibit glycolysis and reduce the protein level of HK2, thereby inhibiting lung cancer progression by targeting the AKT-GSK3β-c-Myc-HK2 signaling axis [4]. Procurement of Daurisoline-d2 for such studies may be motivated by the need to later develop a quantitative bioanalytical method for the compound, rather than as a direct tool for the biological assays themselves.

Probing the Role of P-Type Calcium Channels in Neurotransmitter Release

Daurisoline's characterization as a small-molecule blocker of P-type calcium channels, with a profile similar to ω-agatoxin IVA, positions it as a unique non-peptide tool for neuropharmacology. Its ability to cross the blood-brain barrier (BBB) [5] makes it particularly valuable for in vivo studies, where peptide toxins like ω-agatoxin IVA are limited by poor CNS penetration. Researchers investigating the role of these channels in neurological disorders, neuroprotection, or neurotransmitter release can use Daurisoline to achieve channel blockade in the central nervous system, a task that is otherwise challenging with peptide-based tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daurisoline-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.